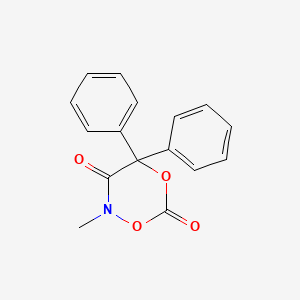
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester is a chemical compound with the molecular formula C13H10Cl3N3O2 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid group, and a trichloroacetimidoylamino ester moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester involves several steps. One common method includes the reaction of naphthalenecarbamic acid with trichloroacetimidoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the trichloroacetimidoylamino group to simpler amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester exerts its effects involves its interaction with specific molecular targets. The trichloroacetimidoylamino group can form strong hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparaison Avec Des Composés Similaires
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring structure but differ in their functional groups.
Carbamic acid esters: These compounds have similar ester groups but may lack the trichloroacetimidoylamino moiety.
Trichloroacetimidoylamino compounds: These compounds contain the trichloroacetimidoylamino group but differ in their core structures.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
| 73826-57-0 | |
Formule moléculaire |
C13H10Cl3N3O2 |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2,2,2-trichloroethylidene)amino] N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-13(15,16)11(17)19-21-12(20)18-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,17,19)(H,18,20) |
Clé InChI |
BXPHIEFYGJEEDS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C(/C(Cl)(Cl)Cl)\N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=C(C(Cl)(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)


![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

